Cas no 1704941-68-3 ((3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
1704941-68-3 structure
Product Name:(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS-nummer:1704941-68-3
MF:C23H23N3O4
MW:405.446425676346
CID:6252508
PubChem ID:103893239
Update Time:2025-05-20
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1164514
- (3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 1704941-68-3
-
- Inchi: 1S/C23H23N3O4/c1-14-19(12-26(2)25-14)21(11-22(27)28)24-23(29)30-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,12,20-21H,11,13H2,1-2H3,(H,24,29)(H,27,28)/t21-/m1/s1
- InChI-sleutel: QQQUJUNMQLWTPO-OAQYLSRUSA-N
- LACHT: O(C(N[C@H](CC(=O)O)C1=CN(C)N=C1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 405.16885622g/mol
- Monoisotopische massa: 405.16885622g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 7
- Complexiteit: 608
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 93.4Ų
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1164514-0.05g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 0.05g |
$2637.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-0.1g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 0.1g |
$2762.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-0.25g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 0.25g |
$2889.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-0.5g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 0.5g |
$3014.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-1.0g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 1g |
$3139.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-2.5g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 2.5g |
$6155.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-5.0g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 5g |
$9107.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-10.0g |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 10g |
$13504.0 | 2023-06-08 | ||
| Enamine | EN300-1164514-50mg |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 50mg |
$1836.0 | 2023-10-03 | ||
| Enamine | EN300-1164514-100mg |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1704941-68-3 | 100mg |
$1923.0 | 2023-10-03 |
(3R)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Gerelateerde literatuur
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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